An In-Depth Technical Guide to the Physicochemical Characterization of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine
An In-Depth Technical Guide to the Physicochemical Characterization of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine (CAS: 1060807-19-3). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It outlines a strategic framework for the synthesis, purification, and structural elucidation of this compound. By integrating data from available sources with established principles of chemical science, this guide explains the causality behind experimental choices, ensuring a robust and validated approach to characterizing this promising molecule. The presence of both a trifluoromethyl group and a methoxypyridine scaffold—motifs of significant interest in modern pharmacology—suggests its potential utility in the development of novel therapeutics.[1]
Introduction and Strategic Importance
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine is a substituted pyridine derivative featuring a trifluoroethyl amine side chain. The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is prevalent in numerous approved pharmaceuticals and agrochemicals.[1] Furthermore, the methoxypyridine ring is a common pharmacophore found in various biologically active agents, including gamma-secretase modulators and P2X7 antagonists.[2][3]
The convergence of these two structural motifs in a single, relatively small molecule makes it a compelling candidate for library synthesis and screening in drug discovery campaigns. This guide serves as a foundational document for any research program intending to work with this compound, providing the necessary data for its synthesis, identification, and safe handling.
Caption: Chemical structure of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine.
Core Physicochemical Properties
Precise physicochemical data is fundamental for designing experiments, formulating solutions, and predicting a compound's behavior in biological systems. While extensive experimental data for this specific molecule is not publicly available, its core identifiers and in silico predicted properties have been compiled.
Rationale for Prioritizing Experimental Data: The predicted values below serve as useful estimates for initial experimental design. However, properties like solubility and pKa are highly sensitive to the specific chemical environment. Therefore, experimental determination of these values is a critical first step in any substantive research campaign to ensure reproducibility and accuracy in subsequent biological assays.
| Property | Value | Source |
| CAS Number | 1060807-19-3 | [4] |
| Molecular Formula | C₈H₉F₃N₂O | [4][5] |
| Molecular Weight | 206.17 g/mol | [4] |
| Monoisotopic Mass | 206.0667 Da | [5] |
| SMILES | COc1cccc(n1)C(C(F)(F)F)N | [4] |
| InChIKey | VHGANISUJBOFSQ-UHFFFAOYSA-N | [4][5] |
| XlogP (Predicted) | 1.2 | [5] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Predicted Collision Cross Section ([M+H]⁺) | 139.8 Ų | [5] |
Synthesis and Purification Strategy
While a specific, peer-reviewed synthesis for this exact molecule is not detailed in the available literature, a logical synthetic pathway can be proposed based on established methodologies for analogous structures.[1][2] The following workflow represents a plausible and efficient route for laboratory-scale synthesis.
Causality of the Proposed Route: This approach is predicated on the common and robust strategy of constructing the core heterocyclic system first, followed by the modification of a side chain. The key transformation involves the reduction of an intermediate oxime or imine, a well-established method for synthesizing chiral amines.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Purification by Flash Column Chromatography
Trustworthiness of the Protocol: This protocol incorporates self-validating steps. The use of Thin-Layer Chromatography (TLC) before, during, and after the column separation ensures that the purification is monitored, the correct fractions are collected, and the final product's purity is confirmed against a reference spot.
-
Slurry Preparation:
-
Adsorb the crude reaction mixture onto a small amount of silica gel (approx. 2-3 times the mass of the crude product) by dissolving the product in a minimal amount of a volatile solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent in vacuo until a dry, free-flowing powder is obtained.
-
Rationale: Dry loading onto the column prevents solvent-related band broadening and improves separation efficiency compared to liquid loading a large volume.
-
-
Column Packing:
-
Select a column size appropriate for the scale of the reaction (typically a 100:1 to 50:1 ratio of silica to crude product mass).
-
Wet pack the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) by pouring a slurry of silica in the solvent.
-
Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Loading and Elution:
-
Carefully add the prepared slurry of crude product onto the top of the silica bed.
-
Begin the elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. The optimal gradient is determined beforehand using TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions in an automated fraction collector or manually in test tubes.
-
Analyze the collected fractions by TLC, spotting each fraction on a TLC plate and eluting with the appropriate solvent system.
-
Visualize the spots using a UV lamp (254 nm). The pyridine ring is UV-active.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine.
-
Structural Elucidation & Spectroscopic Analysis
Confirmation of the chemical structure is non-negotiable. A combination of mass spectrometry and NMR spectroscopy provides an unambiguous identification of the synthesized molecule.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): The primary goal is to obtain an accurate mass measurement of the molecular ion ([M+H]⁺). The expected exact mass for C₈H₁₀F₃N₂O⁺ is 207.07398. Confirmation of this mass to within 5 ppm provides strong evidence for the elemental composition.
-
Fragmentation Pattern: Electron ionization (EI) or collision-induced dissociation (CID) will induce fragmentation. Key expected fragments include:
-
Loss of NH₂: [M-16]⁺
-
Loss of CF₃: [M-69]⁺
-
Alpha-cleavage: The bond between the chiral carbon and the pyridine ring can cleave, or the bond between the chiral carbon and the CF₃ group. The most stable fragment will likely be the dominant peak. The base peak for the related ethylamine is the m/z 30 ion [CH₄N]⁺, suggesting cleavage adjacent to the nitrogen is highly favorable.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ ~7.5-7.7 ppm (t, 1H): Aromatic proton on the pyridine ring (position 4).
-
δ ~6.8-7.0 ppm (d, 1H): Aromatic proton on the pyridine ring (position 5 or 3).
-
δ ~6.6-6.8 ppm (d, 1H): Aromatic proton on the pyridine ring (position 3 or 5).
-
δ ~4.5-4.7 ppm (q, 1H): The chiral proton (CH), coupled to the three fluorine atoms.
-
δ ~3.9 ppm (s, 3H): The methoxy (OCH₃) protons.
-
δ ~1.8-2.2 ppm (br s, 2H): The amine (NH₂) protons. The chemical shift can vary significantly with concentration and solvent.
-
-
¹³C NMR (Predicted, 101 MHz, CDCl₃):
-
δ ~164 ppm: Aromatic carbon attached to the methoxy group (C6).
-
δ ~158 ppm: Aromatic carbon adjacent to the nitrogen and the side chain (C2).
-
δ ~139 ppm: Aromatic CH carbon (C4).
-
δ ~123 ppm (q, J ≈ 280 Hz): The trifluoromethyl carbon (CF₃). The large coupling constant is characteristic.
-
δ ~115 ppm & ~110 ppm: The remaining two aromatic CH carbons (C3, C5).
-
δ ~58 ppm (q, J ≈ 30 Hz): The chiral carbon (CH), coupled to the CF₃ group.
-
δ ~53 ppm: The methoxy carbon (OCH₃).
-
Infrared (IR) Spectroscopy
Characteristic absorption bands are expected that correspond to the key functional groups.
-
~3300-3400 cm⁻¹ (two bands, medium): N-H stretching of the primary amine.
-
~2850-2950 cm⁻¹ (medium): C-H stretching of the methoxy and aromatic groups.
-
~1580-1600 cm⁻¹ (strong): C=C and C=N stretching of the pyridine ring.
-
~1100-1300 cm⁻¹ (very strong): C-F stretching vibrations. This region will likely contain multiple strong, characteristic bands.[7]
-
~1020-1250 cm⁻¹ (strong): C-O stretching of the methoxy group.
Safety, Handling, and Storage
Authoritative Grounding: No specific Material Safety Data Sheet (MSDS) is available for 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine. Therefore, a conservative approach to safety is mandatory, treating the compound as potentially hazardous. The following precautions are based on data from structurally related amines and fluorinated compounds.[8][9][10]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a standard laboratory coat. Ensure gloves are inspected prior to use.[8]
-
Respiratory Protection: All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors. Use non-sparking tools and take precautionary measures against static discharge.[11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Protect from light and moisture. A recommended storage temperature is 2-8°C.
First Aid and Spill Procedures
-
In Case of Contact:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or Poison Control Center immediately.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
-
Spill Containment:
-
Evacuate personnel to a safe area. Ensure adequate ventilation.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal. Do not allow the chemical to enter drains.[8]
-
Conclusion and Future Directions
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine is a compound of significant interest due to its combination of pharmaceutically relevant structural motifs. This guide has established its fundamental identifiers, predicted its core physicochemical properties, and outlined robust, self-validating protocols for its synthesis, purification, and structural confirmation.
The critical next steps for any research program involving this molecule are:
-
Execution of Synthesis: Perform the proposed synthesis and confirm the structure using the detailed spectroscopic methods.
-
Experimental Characterization: Experimentally determine key physical properties such as melting point, pKa, and aqueous solubility.
-
Biological Screening: Based on its structural similarity to known bioactive agents, initial screening could focus on targets such as G-protein coupled receptors, ion channels, or kinases.
This document provides the essential scientific foundation to enable and accelerate such research endeavors.
References
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- Title: Safety data sheet - BASF Source: BASF URL
- Title: 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)
- Title: 2,2,2-TRIFLUOROETHYLAMINE(753-90-2)
- Title: SAFETY DATA SHEET Source: MilliporeSigma URL
- Title: Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 Source: PubChem - NIH URL
- Title: 2,2,2-TRIFLUORO-1-PYRIDIN-2-YL-ETHYLAMINE Safety Data Sheets Source: Echemi URL
- Title: 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)
- Title: SAFETY DATA SHEET Source: Fisher Scientific URL
- Title: 2,2,2-Trifluoroethylamine - NIST WebBook Source: NIST URL
- Title: Safety Data Sheet Source: CymitQuimica URL
- Source: PMC (PubMed Central)
- Source: PMC (PubMed Central)
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- Title: 2,2,2-Trifluoroethylamine - NIST WebBook (IR Spectrum)
- Title: 2,2,2-Trifluoro-1-(4-methoxyphenyl)
- Title: 1-(6-Methoxypyridin-2-yl)
- Title: The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)
Sources
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- 3. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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